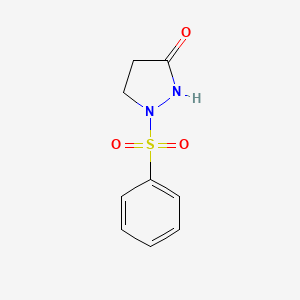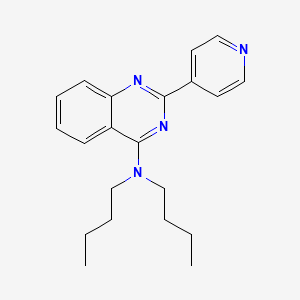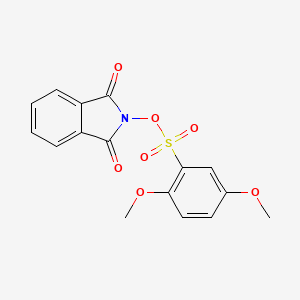
2-ヘプチル-3-ヒドロキシ-4-キノロン
概要
説明
2-ヘプチル-3-ヒドロキシ-4(1H)-キノロンは、分子式がC16H21NO2、分子量が259.34 g/molである化学化合物です . 特に緑膿菌において、細菌間コミュニケーションにおけるクオラムセンシング分子としての役割が知られています . この化合物は、キノロンシグナル分子とも呼ばれ、細菌における毒性因子やバイオフィルム形成の調節において重要な役割を果たします .
2. 製法
合成経路と反応条件
2-ヘプチル-3-ヒドロキシ-4(1H)-キノロンの合成は、通常、2-アミノベンゾフェノンとヘプタナールを酸性条件下で縮合させることから始まります . 反応はイミン中間体の形成を経て進行し、その後環化してキノロン環を形成します . 反応条件には、塩酸や硫酸などの強酸触媒を使用することが多く、環化プロセスを促進するために高温で反応が行われます .
工業的製造方法
2-ヘプチル-3-ヒドロキシ-4(1H)-キノロンの工業的製造は、同様の合成経路が用いられる場合がありますが、より大規模に行われます。 プロセスは、より高い収率と純度を得るために最適化され、再結晶やクロマトグラフィーなどの追加の精製工程が含まれる場合があります . 自動反応器や連続フローシステムの使用は、製造プロセスの効率とスケーラビリティを向上させることができます .
3. 化学反応解析
反応の種類
2-ヘプチル-3-ヒドロキシ-4(1H)-キノロンは、さまざまな化学反応を起こすことができます。例えば、
一般的な試薬と条件
酸化: 一般的な酸化剤には、酸性条件下での過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などがあります.
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用することができます.
生成される主な生成物
酸化: キノン誘導体.
還元: ヒドロキノン誘導体.
置換: ニトロまたはハロゲン化誘導体.
科学的研究の応用
2-ヘプチル-3-ヒドロキシ-4(1H)-キノロンは、科学研究において幅広い用途があります。
作用機序
Safety and Hazards
将来の方向性
The selective disruption of PQS-based signaling represents a strategy for attenuating the virulence of the bacterium P. aeruginosa . In recent years, the identification of quinolone-based analogs of PQS that can modulate PQS quorum sensing has attracted considerable attention . These molecules could be used as probes for chemical biology studies and may potentially find application in a therapeutic context .
生化学分析
Biochemical Properties
2-Heptyl-3-hydroxy-4-quinolone functions as an intercellular signal in quorum sensing, a system used by bacteria to coordinate activity based on population density . It interacts with various biomolecules, including the las and rhl quorum sensing systems in Pseudomonas aeruginosa. These interactions regulate the expression of virulence genes such as those involved in iron scavenging . Additionally, 2-Heptyl-3-hydroxy-4-quinolone forms complexes with iron (III) at physiological pH, which is crucial for its role in iron acquisition .
Cellular Effects
2-Heptyl-3-hydroxy-4-quinolone influences several cellular processes in Pseudomonas aeruginosa. It increases the expression of the lasB gene, which encodes the virulence factor elastase . This compound also enhances the secretion of pyocyanin and the lectin PA-IL, and promotes biofilm production . Furthermore, 2-Heptyl-3-hydroxy-4-quinolone acts as an iron chelator, reducing iron levels in the growth media and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Heptyl-3-hydroxy-4-quinolone involves its role as a signaling molecule in quorum sensing. It binds to the PqsR receptor, activating the transcription of genes involved in virulence and biofilm formation . This binding interaction triggers a positive feedback loop, increasing the production of 2-Heptyl-3-hydroxy-4-quinolone and other quorum sensing molecules . Additionally, it inhibits cytochrome P450 enzymes, affecting various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Heptyl-3-hydroxy-4-quinolone change over time. Its stability and degradation are influenced by environmental conditions such as pH and temperature . Long-term studies have shown that 2-Heptyl-3-hydroxy-4-quinolone can have sustained effects on cellular function, including prolonged biofilm formation and virulence factor production . These temporal effects are crucial for understanding the compound’s role in chronic infections.
Dosage Effects in Animal Models
The effects of 2-Heptyl-3-hydroxy-4-quinolone vary with different dosages in animal models. At low doses, it can enhance biofilm formation and virulence, while high doses may lead to toxic effects . Studies have shown that there is a threshold concentration above which the compound’s adverse effects become significant . These findings are essential for developing therapeutic strategies targeting quorum sensing in bacterial infections.
Metabolic Pathways
2-Heptyl-3-hydroxy-4-quinolone is involved in several metabolic pathways in Pseudomonas aeruginosa. It is synthesized from anthranilate through the action of the pqsABCDE operon . This compound also affects the metabolism of iron by acting as an iron chelator, which is crucial for its role in virulence regulation . The metabolic pathways involving 2-Heptyl-3-hydroxy-4-quinolone are tightly regulated by quorum sensing systems .
Transport and Distribution
Within cells, 2-Heptyl-3-hydroxy-4-quinolone is transported and distributed through interactions with specific transporters and binding proteins . It accumulates in the cell membrane, where it plays a role in signaling and biofilm formation . The distribution of 2-Heptyl-3-hydroxy-4-quinolone within tissues is influenced by its ability to form complexes with iron and other biomolecules .
Subcellular Localization
2-Heptyl-3-hydroxy-4-quinolone is localized primarily in the cell membrane and cytoplasm of Pseudomonas aeruginosa . Its activity is influenced by its subcellular localization, as it interacts with membrane-bound receptors and enzymes . Post-translational modifications and targeting signals direct 2-Heptyl-3-hydroxy-4-quinolone to specific compartments within the cell, affecting its function and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone typically involves the condensation of 2-aminobenzophenone with heptanal under acidic conditions . The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinolone ring . The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-heptyl-3-hydroxy-4(1H)-quinolone may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography . The use of automated reactors and continuous flow systems can also enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-Heptyl-3-hydroxy-4(1H)-quinolone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroquinone derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro or halogenated derivatives.
類似化合物との比較
特性
IUPAC Name |
2-heptyl-3-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,19H,2-6,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUIHOQDSVZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376772 | |
| Record name | 2-heptyl-3-hydroxy-4(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521313-35-9 | |
| Record name | 2-heptyl-3-hydroxy-4(1H)-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PQS interacts with the LysR-type transcriptional regulator protein PqsR in Pseudomonas aeruginosa. [] This interaction requires PQS to act as a co-inducer, dramatically increasing PqsR binding to the promoter region of the pqsABCDE operon. [] This binding initiates a positive feedback loop, ultimately increasing the expression of genes within the pqsABCDE operon, which are involved in PQS biosynthesis. [, ] Additionally, PQS influences the expression of numerous virulence factors in P. aeruginosa, including elastase, pyocyanin, and lectin LecA. [, ] PQS also plays a role in biofilm formation. [, , ] Interestingly, PQS can also impact gene regulation independent of PqsR, notably influencing genes involved in iron starvation response and virulence factor production. []
A:
ANone: The provided research excerpts primarily focus on the biological activity and mechanisms of action of PQS, without delving into its material compatibility and stability under various conditions. Further research is needed to fully characterize these aspects.
A: Yes, computational techniques like molecular docking have been used to study the interaction between PQS analogs and the binding domain of the quorum sensing receptor TraR. [] These studies aim to understand the structure-function relationship of PQS analogs and explore their potential application as alternatives to antibiotics in controlling bacterial virulence. []
A: Modifying the PQS structure significantly impacts its activity. For instance, the 3-hydroxyl group and 2-alkyl chain are crucial for PQS to stimulate membrane vesicle (MV) production in P. aeruginosa. [] The length of the 2-alkyl chain also influences its association with MVs. [] Further research explored the effect of modifications at the C-3 position of PQS and its precursor, 2-heptyl-4-quinolone (HHQ). [] These modifications, particularly targeted chemical derivatization, aim to understand the structural features responsible for the biological activity of these compounds in P. aeruginosa and their interkingdom interactions with other bacteria like Bacillus subtilis. []
ANone: The provided research excerpts primarily focus on the biological activity and mechanisms of action of PQS, without delving into its stability under various conditions or formulation strategies. Further research is needed to fully characterize these aspects.
ANone: The provided research excerpts do not explicitly mention specific SHE regulations for PQS. As a research chemical, standard laboratory safety protocols and regulations regarding handling, storage, and disposal of potentially hazardous substances would apply.
ANone: Information regarding the absorption, distribution, metabolism, excretion (ADME), and in vivo activity of PQS is not provided in the research excerpts. These aspects would require further investigation.
A: While the provided research mainly focuses on the signaling roles of PQS, it does highlight its role in P. aeruginosa virulence. For example, PQS production is required for virulence in multiple infection models, including an insect model using Drosophila melanogaster. [, , ] Notably, PQS has been detected in clinical samples such as sputum, bronchoalveolar lavage fluid, and mucopurulent fluid from cystic fibrosis patients infected with P. aeruginosa, indicating its in vivo production during lung infections. []
ANone: The provided research excerpts do not specifically address the toxicity profile or long-term effects of PQS. Further research is needed to thoroughly evaluate these aspects.
ANone: The provided research primarily focuses on the signaling and regulatory roles of PQS and does not discuss specific drug delivery or targeting strategies.
ANone: The research excerpts do not provide information on biomarkers specifically related to PQS efficacy, treatment response, or adverse effect identification. This area requires further investigation.
ANone: Several analytical methods have been employed in PQS research. These include:
- High-performance liquid chromatography (HPLC): Used to quantify PQS and its precursor 2-heptyl-4-quinolone (HHQ) in the blood of patients with lung cancer. []
- Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS): Employed to identify and confirm the presence of PQS and other quorum-sensing molecules in bacterial cultures. []
- Thin-layer chromatography (TLC) assays: Utilized in conjunction with specific biosensors to detect PQS and related molecules in bacterial samples. [, ]
- Cyclic voltammetry and amperometry: These electrochemical techniques, employing boron-doped diamond electrodes, allow for sensitive and direct detection of PQS in bacterial cultures and even cystic fibrosis sputum samples. [, ]
- Hyperspectral Raman chemical imaging: This technique provides insights into the spatial and temporal distribution of PQS produced by P. aeruginosa under various environmental conditions. []
ANone: The provided research primarily focuses on the role of PQS in P. aeruginosa communication and virulence. Information regarding its ecotoxicological effects and degradation pathways is limited within these excerpts.
ANone: The provided research excerpts do not offer detailed information regarding the dissolution rate or solubility of PQS in various media. Further research is needed to address these aspects.
ANone: While specific details regarding the validation of analytical methods are not provided, it is standard practice to ensure accuracy, precision, and specificity when quantifying and characterizing compounds like PQS. Researchers typically validate their chosen methods according to established guidelines and standards.
ANone: PQS demonstrates immunomodulatory effects by influencing immune cell function. For instance, PQS can:
- Modulate cytokine expression: PQS administration in a mouse model of collagen-induced arthritis (CIA) increased disease severity, with reduced regulatory T cells (Tregs) observed in blood and inflamed paws. [] It also inhibited the differentiation of CD4+IFNγ+ cells in antigen-stimulated lymph node cells from collagen-immunized mice. []
- Impact macrophage function: PQS reduced murine macrophage polarization and inhibited IL1B and IL6 gene expression in murine macrophages and human THP-1 cells. [] It also inhibited indoleamine-2, 3-dioxygenase (IDO1) gene expression, protein expression, and enzyme activity in both mouse and human macrophages. []
- Influence T cell activation: PQS was found to inhibit T cell activation stimulated by anti-CD3/anti-CD28 antibodies. []
ANone: The provided research excerpts do not mention any specific interactions between PQS and drug transporters. This area requires further research to fully understand its implications.
ANone: The provided research excerpts do not provide information on PQS's potential to induce or inhibit drug-metabolizing enzymes. Further investigation is needed to clarify this aspect.
ANone: The research excerpts focus primarily on PQS's role as a signaling molecule and its impact on bacterial behavior and virulence. Information regarding its broader biocompatibility and biodegradability is not directly addressed.
ANone: The research excerpts primarily focus on the biological activity and mechanisms of action of PQS and do not delve into strategies for its recycling or waste management. As a research chemical, standard laboratory protocols and regulations for handling and disposal of potentially hazardous substances would apply.
ANone: Research on PQS and related quorum-sensing molecules utilizes various tools and resources, including:
- Bacterial strains and mutants: Genetically modified strains of P. aeruginosa and other bacteria are crucial for studying PQS biosynthesis, signaling pathways, and interactions with other organisms. [, , , , , , , , , , , , , , ]
- Biosensors: Engineered bacteria containing reporter gene fusions, such as lecA::luxCDABE or pqsA::luxCDABE, are valuable tools for detecting and quantifying PQS and its analogs. []
- Chemical synthesis and modification: Techniques for synthesizing PQS analogs and introducing specific structural modifications are essential for structure-activity relationship studies and exploring the development of potential inhibitors. [, , ]
- Analytical instrumentation: Techniques like HPLC, UHPLC-MS/MS, TLC, cyclic voltammetry, amperometry, and Raman spectroscopy are crucial for characterizing, quantifying, and monitoring PQS and related molecules in various samples. [, , , , , ]
- Cell culture and animal models: In vitro cell-based assays and in vivo animal models, such as the Drosophila melanogaster infection model, are essential for investigating the impact of PQS on host cells and during infection. [, , , ]
- Clinical samples: Access to patient samples, such as sputum or bronchoalveolar lavage fluid, is crucial for studying the role of PQS in human infections and validating findings from laboratory experiments. [, ]
- Computational tools: Molecular docking and other computational methods facilitate the investigation of PQS-protein interactions, aiding in the understanding of its mechanism of action and the development of potential inhibitors. []
A: The discovery and characterization of PQS as a novel quorum-sensing signal molecule in P. aeruginosa marked a significant milestone in the field. [] Subsequent research has revealed its crucial role in regulating diverse virulence factors and biofilm formation, making it an attractive target for developing novel antimicrobial therapies. [, , , ]
ANone: Research on PQS has fostered collaboration between various disciplines, including:
- Microbiology: Understanding the role of PQS in bacterial communication, virulence, and biofilm formation. [, , , , , , , , , , , , , , , ]
- Immunology: Investigating the immunomodulatory effects of PQS and its impact on host immune responses during infection. [, ]
- Chemistry: Synthesizing PQS analogs, exploring structure-activity relationships, and developing potential inhibitors targeting PQS signaling. [, , ]
- Analytical Chemistry: Developing and applying sensitive and specific methods for detecting, characterizing, and quantifying PQS and related molecules. [, , , , , ]
- Medicine: Studying the role of PQS in human infections, particularly in cystic fibrosis patients, and exploring its potential as a target for novel antimicrobial therapies. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1224584.png)
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde oxime](/img/structure/B1224585.png)
![2-(4-chlorophenyl)-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]acetamide](/img/structure/B1224591.png)
![1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone](/img/structure/B1224592.png)
![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B1224594.png)
![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-methoxyphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1224595.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(5,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-methylthiourea](/img/structure/B1224596.png)


![3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B1224602.png)

![N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide](/img/structure/B1224605.png)

![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)
